1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-3-9(4-6-11)8-10-2-1-7-13(10,15)12(16)17/h3-6,10H,1-2,7-8,15H2,(H,16,17) |
InChI Key |
WPJVOBZPHHIKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Hydrogenation Route
One efficient approach to prepare 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid involves the stereoselective hydrogenation of precursor compounds containing multiple functional groups.
- Starting materials : Precursors with aldehyde, carboxylic acid, or protected carboxyl groups attached to the cyclopentane ring.
- Catalysts : Commonly used hydrogenation catalysts include palladium, platinum, or rhodium complexes.
- Reaction conditions : Controlled pressure and temperature to maximize selectivity.
- Outcome : High selectivity (>80%, often up to 95-100%) for the desired stereoisomer without the need for post-reaction stereoisomer separation.
This method yields the compound with the correct relative positions of amino and carboxylic acid groups on the cyclopentane ring, preserving the stereochemistry essential for biological activity.
Favorskii Rearrangement Approach
Another key synthetic step used in the preparation involves a Favorskii rearrangement, which is a ring contraction reaction that rearranges α-haloketones to carboxylic acids or their derivatives.
- Starting materials : α-halo ketone derivatives of cyclopentane.
- Reagents : Base (usually hydroxide ions) to induce rearrangement.
- Products : Cyclopentane carboxylic acid derivatives with amino substituents.
- Advantages : This rearrangement facilitates the formation of the carboxylic acid group in the desired position with control over stereochemistry.
This step is often integrated into multi-step syntheses to convert halogenated intermediates into the amino acid framework.
Use of Protective Groups
To manage the reactivity of amino and carboxylic acid groups during synthesis, protective groups are employed:
- Carboxylic acid protection : Esters (e.g., methyl, ethyl, t-butyl esters) or amides are used to mask the acid functionality.
- Amino group protection : Common protecting groups include carbamates or amides to prevent unwanted side reactions.
- Alcohol protection : When hydroxyl groups are present, acetal or ether protective groups are applied.
These protective groups are introduced and removed at appropriate stages to ensure selective reactions and high yields.
Summary of Synthetic Steps and Conditions
| Step | Description | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Preparation of α-halo ketone intermediate | Halogenation reagents (e.g., NBS, NCS) | Halogenated cyclopentane derivative | Sets stage for rearrangement |
| 2 | Favorskii rearrangement | Base (e.g., NaOH), aqueous or alcoholic solvent | Formation of cyclopentane carboxylic acid derivative | Ring contraction and carboxyl group installation |
| 3 | Introduction of 4-chlorophenylmethyl substituent | Alkylation with 4-chlorobenzyl halide | Substituted cyclopentane intermediate | Requires control to avoid over-alkylation |
| 4 | Stereoselective hydrogenation | Pd, Pt, or Rh catalyst; H2 gas; controlled T and P | Stereoselective reduction yielding amino acid | High stereoselectivity, minimal side-products |
| 5 | Deprotection steps | Acidic or basic hydrolysis | Free amino acid | Final purification to ≥95% purity |
Research Findings and Industrial Relevance
- The stereoselective hydrogenation method achieves high yields and enantiomeric purity, critical for pharmaceutical applications where stereochemistry affects efficacy.
- Protective group strategies enable selective functionalization, reducing side reactions and improving overall synthetic efficiency.
- The Favorskii rearrangement is a robust method for constructing the cyclopentane carboxylic acid core with the desired substitution pattern.
- These methods are scalable and have been adapted for industrial synthesis, providing cost-effective routes to this compound and related analogues used as central nervous system receptor effectors.
Physical and Chemical Properties Relevant to Synthesis
| Property | Value/Description |
|---|---|
| Molecular Weight | 238.71 g/mol |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
| Purity | Typically ≥95% after purification |
| Melting Point | Not specifically reported; dependent on stereoisomer |
Understanding these properties assists in optimizing reaction conditions and purification protocols.
Chemical Reactions Analysis
1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Amino-Substituted Cyclopentanecarboxylic Acids
Chlorophenyl-Substituted Cyclopentane Derivatives
Key Differences: The target compound’s amino group introduces hydrogen-bonding capacity, distinguishing it from non-amino chlorophenyl derivatives.
Hydroxy-Substituted Analogs
Key Differences : Hydroxy analogs prioritize polar interactions, while the target compound’s chlorophenyl group favors hydrophobic interactions.
Commercial and Research Relevance
Biological Activity
1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid (CAS No. 1909313-24-1) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₁₃H₁₆ClNO₂
- Molecular Weight : 253.72 g/mol
- CAS Number : 1909313-24-1
The compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to its structural similarity to amino acids and its ability to influence receptor activity.
Anticancer Activity
Recent studies have indicated that this compound possesses significant anticancer properties. The compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | |
| HT29 (colon cancer) | 12.3 | |
| Jurkat (leukemia) | 11.0 |
The mechanism underlying its anticancer activity involves induction of apoptosis and cell cycle arrest, which were confirmed through assays measuring cell viability and apoptosis markers.
Anticonvulsant Activity
In addition to its anticancer effects, the compound has been investigated for anticonvulsant properties. In animal models, it demonstrated efficacy in reducing seizure frequency and severity, potentially through modulation of GABAergic transmission.
Case Studies
- Study on MCF-7 Cell Line : A study conducted by researchers evaluated the effects of the compound on the MCF-7 breast cancer cell line using the MTT assay. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM, suggesting strong anticancer potential compared to standard treatments like doxorubicin .
- Anticonvulsant Evaluation : Another study assessed the anticonvulsant effect using a pentylenetetrazole-induced seizure model in rodents. The compound significantly reduced the duration of seizures at doses ranging from 5 to 20 mg/kg, indicating its potential utility in epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
